molecular formula C11H13NO3 B11898491 (S)-methyl 3-aminochroman-5-carboxylate

(S)-methyl 3-aminochroman-5-carboxylate

Cat. No.: B11898491
M. Wt: 207.23 g/mol
InChI Key: ZNLQAWBUGFTZDU-ZETCQYMHSA-N
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Description

(S)-methyl 3-aminochroman-5-carboxylate is a chiral compound belonging to the class of chroman derivatives Chromans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 3-aminochroman-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Amination: Introduction of the amino group at the 3-position of the chroman ring.

    Esterification: Conversion of the carboxylic acid group to its methyl ester form.

Common reagents used in these reactions include amines for the amination step and methanol with an acid catalyst for the esterification step. The reaction conditions often involve controlled temperatures and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield and purity, often employing advanced techniques such as chiral chromatography for enantiomeric separation.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-aminochroman-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Reduction of the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromanones, while reduction can produce chromanols.

Scientific Research Applications

(S)-methyl 3-aminochroman-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing chiral drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-methyl 3-aminochroman-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-methyl 3-aminochroman-5-carboxylate: The enantiomer of the compound, with potentially different biological activities.

    3-aminochroman-5-carboxylic acid: The non-esterified form of the compound.

    Chromone derivatives: Compounds with similar core structures but different functional groups.

Uniqueness

(S)-methyl 3-aminochroman-5-carboxylate is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

methyl (3S)-3-amino-3,4-dihydro-2H-chromene-5-carboxylate

InChI

InChI=1S/C11H13NO3/c1-14-11(13)8-3-2-4-10-9(8)5-7(12)6-15-10/h2-4,7H,5-6,12H2,1H3/t7-/m0/s1

InChI Key

ZNLQAWBUGFTZDU-ZETCQYMHSA-N

Isomeric SMILES

COC(=O)C1=C2C[C@@H](COC2=CC=C1)N

Canonical SMILES

COC(=O)C1=C2CC(COC2=CC=C1)N

Origin of Product

United States

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